molecular formula C31H54N8O9 B14200893 L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine CAS No. 852620-70-3

L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine

Katalognummer: B14200893
CAS-Nummer: 852620-70-3
Molekulargewicht: 682.8 g/mol
InChI-Schlüssel: DQFBNANNJMYQJU-JLISXPQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine is a peptide composed of seven amino acids: L-alanine, L-isoleucine, L-proline, L-valine, and L-asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, enzymatic synthesis methods using proteases can be employed for specific peptide sequences.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like valine and isoleucine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.

    L-Valyl-L-alanine: A dipeptide used in biochemical studies.

    L-Prolyl-L-alanine: Studied for its structural properties and biological activities.

Uniqueness

L-Alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

852620-70-3

Molekularformel

C31H54N8O9

Molekulargewicht

682.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H54N8O9/c1-9-16(6)24(38-25(41)17(7)32)30(46)39-12-10-11-20(39)28(44)34-18(8)26(42)36-22(14(2)3)29(45)35-19(13-21(33)40)27(43)37-23(15(4)5)31(47)48/h14-20,22-24H,9-13,32H2,1-8H3,(H2,33,40)(H,34,44)(H,35,45)(H,36,42)(H,37,43)(H,38,41)(H,47,48)/t16-,17-,18-,19-,20-,22-,23-,24-/m0/s1

InChI-Schlüssel

DQFBNANNJMYQJU-JLISXPQNSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N

Kanonische SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.